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Compound of Interest

Compound Name: n-Butyl-2-chloroacetamide

CAS No.: 5349-24-6

Cat. No.: B1266543

Get Quote

CAS: 5349-24-6 | Formula: C₆H₁₂ClNO | MW: 149.62 g/mol [1]

Executive Summary
N-Butyl-2-chloroacetamide is a secondary amide intermediate used primarily in the synthesis

of biologically active compounds (herbicides, pharmaceutical precursors) and as an alkylating

agent in organic synthesis.[1][2][3][4][5] Unlike its highly water-soluble parent compound (2-

chloroacetamide), the addition of the n-butyl chain significantly increases lipophilicity (LogP

~1.4), shifting its solubility profile from hydrophilic to moderately lipophilic.[1]

This guide provides predicted solubility ranges based on structure-property relationships

(QSAR), comparative data with homologous amides, and a validated experimental protocol for

precise determination in a laboratory setting.
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Understanding the solid-state properties is a prerequisite for accurate solubility determination.

[1]

Property Value / Description Source/Note

Appearance White to off-white solid Sigma-Aldrich / BLD Pharm

Melting Point Predicted: ~40–60 °C
In silico estimate based on N-

isopropyl homologue (62°C)

Boiling Point Predicted: ~260–270 °C
Decomposes before boiling at

atm pressure

LogP (Octanol/Water) 1.40 PubChem (Computed)

Density ~1.06 – 1.10 g/cm³ Estimated

Reactivity Electrophilic (Alkylating agent)
Reacts with nucleophiles

(amines, thiols)

Solubility Profile
Note: Specific experimental solubility values for CAS 5349-24-6 are not standard in public

indices.[1] The values below are synthesized from QSAR models (EPI Suite™, EPA T.E.S.T.)

and homologous series analysis.

Aqueous Solubility
The n-butyl chain introduces a hydrophobic domain that disrupts the hydrogen-bonding

network with water, significantly reducing solubility compared to shorter-chain analogues.[1]
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Solvent Solubility Class Predicted Range Mechanism

Water (pH 7) Sparingly Soluble
1,000 – 5,000 mg/L

(1–5 g/L)

Polar head (amide)

vs. Hydrophobic tail

(butyl)

0.1 M HCl Soluble Increased

Protonation of amide

nitrogen is negligible;

solubility increase is

minimal unless

hydrolysis occurs.[1]

0.1 M NaOH Unstable N/A

Rapid Hydrolysis:

Decomposes to

chloroacetate and

butylamine.[1]

Organic Solvent Solubility
The compound exhibits high solubility in polar aprotic and protic organic solvents, making them

ideal for stock solution preparation.[1]

Solvent Solubility Application

DMSO > 100 mg/mL
Preferred for biological assay

stock solutions.[1]

Ethanol > 50 mg/mL
Suitable for synthesis; may

require warming.[1]

Dichloromethane > 100 mg/mL
Excellent for extraction/work-

up.[1]

Diethyl Ether Moderate
Good for precipitation from

more polar solvents.[1]

Homologous Series Analysis (Solubility Trend)
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The following trend validates the predicted range for the n-butyl derivative by comparing it to

chemically similar structures.

Compound Alkyl Chain LogP
Water Solubility
(Est.)

2-Chloroacetamide None (H) -0.53 ~90,000 mg/L (High)

N-Methyl-2-

chloroacetamide
Methyl (C1) -0.1 ~100,000 mg/L (High)

N-Isopropyl-2-

chloroacetamide
Isopropyl (C3) 0.8

~15,000 – 60,000

mg/L

N-Butyl-2-

chloroacetamide
Butyl (C4) 1.4 ~1,000 – 5,000 mg/L

Visualization of Solubility Logic
The following diagram illustrates the workflow for determining solubility and the structural logic

governing the compound's behavior.
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Figure 1: Structure-Property Relationship governing the solubility profile of N-Butyl-2-
chloroacetamide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1266543/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-characterization-of-n-butyl-2-chloroacetamide-1
https://www.benchchem.com/product/b1266543/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-n-butyl-2-chloroacetamide-1
https://www.benchchem.com/product/b1266543/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-n-butyl-2-chloroacetamide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Saturation Shake-Flask
Method
Objective: To determine the precise thermodynamic solubility of N-Butyl-2-chloroacetamide in

a specific solvent system. This protocol is a self-validating system using HPLC quantification.[1]

Materials
Analyte: N-Butyl-2-chloroacetamide (>97% purity).[1]

Solvent: HPLC-grade Water (buffered to pH 7.4 if relevant for biological testing).

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system with UV detector.

Method Workflow
Supersaturation: Add excess solid compound (~20 mg) to 2 mL of solvent in a glass vial.

Equilibration: Seal and agitate at 25°C ± 1°C for 24 hours (Orbital shaker at 200 rpm).

Visual Check: Ensure undissolved solid remains.[1] If clear, add more solid.[1]

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm

PTFE filter (discard first 200 µL to saturate filter binding sites).[1]

Quantification (HPLC-UV):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

Mobile Phase: Isocratic 50:50 Acetonitrile:Water.[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 210 nm (Amide bond absorption).[1]

Calibration: Prepare a standard curve (0.1 – 1.0 mg/mL in Acetonitrile) to quantify the

filtrate.
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Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Safety & Handling Implications
As an

-chloroacetamide, this compound is an alkylating agent.[1] Solubility affects its toxicity profile:

Skin Permeability: The lipophilic butyl chain facilitates skin absorption.[1] Solutions in DMSO

or Ethanol are highly penetrating and must be handled with double-gloving

(Nitrile/Neoprene).[1]
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Hydrolysis Hazard: Do not store in basic aqueous solutions.[1] The release of Cl⁻ and

formation of N-butylglycine derivatives can alter assay results.[1]

Deactivation: Spills should be treated with a nucleophile solution (e.g., 10% aqueous

ammonia or sodium thiosulfate) to displace the chloride and deactivate the electrophilic

center.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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